3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine
Overview
Description
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in the modulation of pain and inflammation . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby reducing pain signals .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: This compound has a similar structure but includes a nitro group, which may alter its chemical and biological properties.
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Another similar compound with a nitro group at a different position on the indole ring.
Uniqueness
What sets 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine apart is its specific substitution pattern, which confers unique biological activities and chemical reactivity. Its ability to selectively inhibit nNOS without significantly affecting other isoforms of the enzyme highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLPZSNNVNTZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456949 | |
Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116480-62-7 | |
Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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